Hydroxy Nefazodone-d6 Hydrochloride
Description
Historical Evolution and Fundamental Principles of Stable Isotope Utilization in Biomedical Sciences
The use of stable isotopes as tracers in biological systems is a practice with a rich history spanning nearly a century. nih.gov The journey began over a century ago with Frederick Soddy's discovery of isotopes—elements that share the same position on the periodic table and are chemically identical but differ in mass due to a varying number of neutrons. nih.govnih.gov This foundational discovery was soon complemented by the development of early mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston, which enabled the precise separation and quantification of these isotopes. nih.govnih.gov
Scientists like Rudolph Schoenheimer and David Rittenberg were pioneers in recognizing the potential of these non-radioactive, stable isotopes. nih.gov They demonstrated that isotopes of biologically significant elements, particularly carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁸O), and hydrogen (²H or deuterium), could be incorporated into organic molecules. nih.govnih.gov This "labeling" allows researchers to trace the metabolic fate of compounds within complex biological systems. nih.govwikipedia.org
The fundamental principle behind this technique is that the mass difference, conferred by the extra neutron(s), makes the labeled molecule distinguishable from its non-labeled counterpart using mass spectrometry, without altering its chemical properties or biological function to a significant extent. nih.govnih.gov This ability to track molecules has become an indispensable tool in diverse scientific fields, from metabolic research to geology. nih.govnih.gov The evolution of this field has been intrinsically linked to advancements in mass spectrometry, from isotope ratio mass spectrometry (IRMS) to more sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which offer high sensitivity and accuracy. nih.govnih.gov
Strategic Role of Deuteration in Investigating Drug Metabolism and Disposition Pathways
Deuteration, the specific replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H), holds a strategic position in modern pharmaceutical research. nih.gov This seemingly subtle structural modification can have a substantial impact on a drug's characteristics, primarily through the kinetic isotope effect (KIE). researchgate.netacs.org The covalent bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.gov
This difference in bond strength can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, particularly oxidations mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net By strategically placing deuterium atoms at known sites of metabolic attack ("soft spots"), researchers can modulate a drug's pharmacokinetic profile. nih.gov This can lead to a decreased rate of metabolism, potentially allowing for less frequent dosing and improved patient compliance. nih.gov
Furthermore, deuteration serves as a powerful tool in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govconsensus.app By creating deuterated analogues of drugs or their metabolites, researchers can:
Elucidate complex metabolic pathways. documentsdelivered.com
Reduce the formation of unwanted or toxic metabolites by redirecting metabolism towards alternative, safer pathways. documentsdelivered.comresearchgate.net
Improve the safety and efficacy profile of a drug. nih.gov
Develop internal standards for quantitative bioanalysis, where the deuterated compound can be easily distinguished from the non-labeled analyte by mass spectrometry. researchgate.netconsensus.app
The approval of deuterated drugs, such as deutetrabenazine, by regulatory bodies has validated this approach, shifting deuteration from a mere research tool to a viable drug development strategy. nih.govresearchgate.net
Overview of Parent Compound (Nefazodone) Biotransformation and Metabolite Generation in Preclinical Models
Nefazodone (B1678010) is an antidepressant that undergoes extensive and complex metabolism, primarily in the liver. wikipedia.orgdrugbank.com Following oral administration, it is subject to significant first-pass metabolism, resulting in a bioavailability of about 20%. nih.gov Preclinical and in vitro studies, often utilizing human liver microsomes, have identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the main catalyst for its biotransformation. wikipedia.orgnih.gov
The metabolism of Nefazodone proceeds through several pathways, including N-dealkylation and both aliphatic and aromatic hydroxylation, generating multiple pharmacologically active metabolites. drugbank.comnih.govdrugs.com The principal metabolites identified are:
Hydroxynefazodone (B1247664) (HO-NEF): Formed through aliphatic hydroxylation, this is a major circulating metabolite, reaching plasma levels that are approximately 40% of the parent drug at steady state. wikipedia.orgresearchgate.net
para-Hydroxynefazodone: Another hydroxylated metabolite. nih.gov
meta-Chlorophenylpiperazine (mCPP): This metabolite is formed from Nefazodone, likely by the CYP2D6 enzyme, and is present at much lower plasma levels, about 7% of those of nefazodone. wikipedia.org
Triazoledione (B1667160): Due to a long elimination half-life of about 18 hours, this metabolite becomes predominant in circulation during treatment, with plasma levels 4 to 10 times higher than those of nefazodone itself. wikipedia.org
The table below summarizes the key metabolites of Nefazodone.
| Metabolite | Formation Pathway | Key Enzyme(s) | Relative Plasma Concentration | Elimination Half-life |
| Hydroxynefazodone | Aliphatic Hydroxylation | CYP3A4 | ~40% of Nefazodone | 1.5–4 hours |
| para-Hydroxynefazodone | Aromatic Hydroxylation | CYP3A4 | Data not specified | Data not specified |
| Triazoledione | N-dealkylation/Oxidation | CYP3A4 | 4 to 10 times higher than Nefazodone | ~18 hours |
| m-CPP | N-dealkylation | CYP2D6 | ~7% of Nefazodone | 4–8 hours |
| Data compiled from multiple sources. wikipedia.orgnih.gov |
These complex biotransformation pathways have been investigated in preclinical models, including studies with rat liver microsomes, to understand the formation of reactive intermediates. researchgate.netnih.gov
Rationale for the Specific Academic Investigation of Hydroxy Nefazodone-d6 Hydrochloride as a Mechanistic and Analytical Probe
This compound is a stable isotope-labeled version of the hydroxynefazodone metabolite. pharmaffiliates.com The "-d6" designation indicates that six hydrogen atoms on the propyl chain of the molecule have been replaced with deuterium. pharmaffiliates.com This specific labeling provides a powerful tool for both mechanistic and analytical investigations for several key reasons:
Analytical Internal Standard: In quantitative bioanalysis using techniques like LC-MS/MS, an ideal internal standard is chemically almost identical to the analyte but has a different mass. Hydroxy Nefazodone-d6 serves this purpose perfectly for the quantification of the unlabeled hydroxynefazodone metabolite in biological samples such as plasma or urine. researchgate.netmedchemexpress.com It co-elutes chromatographically with the analyte and exhibits similar ionization efficiency, but is easily distinguished by its higher mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Mechanistic Probe: By administering deuterated hydroxynefazodone, researchers can track its subsequent metabolic fate independently of the hydroxynefazodone being formed from the parent drug, nefazodone. This allows for a detailed investigation into the downstream metabolism and clearance of this specific metabolite without the confounding presence of the unlabeled version. This is crucial for understanding whether the metabolite itself contributes to any further metabolic interactions or bioactivation pathways. wikipedia.orgresearchgate.net
Metabolic Flux Analysis: The use of such labeled compounds enables metabolic flux analysis, a technique to quantify the rates of metabolic reactions within a cell or system. wikipedia.org This can provide precise data on how quickly hydroxynefazodone is formed and eliminated, contributing to a more complete pharmacokinetic model of nefazodone and its metabolites.
The hydrochloride salt form ensures that the compound is stable and suitable for use in analytical standards and research applications. pharmaffiliates.com
Current Gaps and Future Perspectives in Deuterated Metabolite Research
While the application of deuteration in drug development is well-established, several challenges and opportunities remain, defining the future direction of research in this area.
Current Gaps:
Cost and Regulatory Hurdles: Although deuterated compounds can offer significant advantages, the cost and time associated with toxicology testing and full clinical trials can be a substantial barrier for the pharmaceutical industry, especially for developing deuterated versions of existing drugs. documentsdelivered.comscienceopen.com
Limited Understanding of Non-KIE Effects: The primary focus of deuteration has been on leveraging the kinetic isotope effect. However, the full extent to which deuterium substitution influences other properties, such as receptor binding affinity or protein interactions through mechanisms other than metabolic stability, is not completely understood. scienceopen.com
Future Perspectives:
Novel Deuterated Drugs: The field is moving beyond the "deuterium switch" approach (modifying existing drugs) towards the de novo design of novel chemical entities that incorporate deuterium from the earliest stages of drug discovery. nih.govuniupo.it Deucravacitinib is a pioneering example of a novel, FDA-approved deuterated drug, highlighting the potential of this strategy. uniupo.it
Enhancing Safety Profiles: A promising future direction is the use of deuteration to specifically block the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug candidate. nih.govdocumentsdelivered.com
Advanced Analytical Techniques: Emerging technologies like Deuterium Metabolic Imaging (DMI) offer a non-invasive way to study metabolism in vivo. nih.govnih.gov As this technology matures and its spatial resolution improves, it could revolutionize how metabolic pathways are studied in real-time in both preclinical and clinical settings. nih.gov
Broader Isotopic Labeling: Research may expand to more complex labeling patterns and the use of other stable isotopes in conjunction with deuterium to unravel intricate metabolic networks and drug-drug interaction mechanisms.
Overcoming the current unpredictability and further exploring the nuanced effects of deuteration will be key to unlocking the full potential of this powerful tool in pharmaceutical science. nih.gov
Properties
CAS No. |
1330260-82-6 |
|---|---|
Molecular Formula |
C25H33Cl2N5O3 |
Molecular Weight |
528.508 |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2; |
InChI Key |
SOIINUSEPKIUJO-QHTXBSPRSA-N |
SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
Synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Hydrochloride; OH-NEF-d6; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Hydroxy Nefazodone D6 Hydrochloride
Advanced Synthetic Routes to Deuterated Nefazodone (B1678010) and its Hydroxylated Metabolites
The creation of deuterated nefazodone and its hydroxylated forms involves a multi-step approach, beginning with the synthesis of precursors and the selective introduction of deuterium (B1214612), followed by chemical modifications to achieve the final hydroxylated structure.
Precursor Synthesis and Regioselective Deuteration Techniques
The synthesis of Hydroxy Nefazodone-d6 Hydrochloride necessitates the initial preparation of a deuterated precursor. A common strategy involves the regioselective deuteration of a suitable starting material. For instance, methods for the H/D exchange in aza-compounds using deuterium gas (D2) in the presence of ruthenium nanoparticles have been described. nih.gov This technique allows for the specific labeling of molecules under mild conditions, yielding products with high isotopic enrichment. nih.gov The choice of precursor is critical and is often a commercially available or readily synthesizable analog of a portion of the final molecule, which is then subjected to deuteration.
For example, a common precursor for nefazodone synthesis is 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The deuteration would typically be targeted at a specific site, such as the ethyl group, to create a -d6 variant.
Chemical Derivatization Pathways to Form the Hydroxylated Structure
Following the successful deuteration of the precursor, the next stage involves chemical reactions to introduce the hydroxyl group and build the final molecular architecture of Hydroxy Nefazodone. The metabolism of nefazodone in the human body is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for its hydroxylation to form hydroxynefazodone (B1247664) (OH-NEF). nih.gov
In a laboratory setting, this hydroxylation can be mimicked through various chemical derivatization pathways. These methods might involve the use of specific oxidizing agents that can selectively introduce a hydroxyl group at the desired position on the nefazodone molecule. The exact conditions and reagents would be carefully chosen to ensure high yield and prevent unwanted side reactions.
Optimization of Deuterium Content and Isotopic Purity
A critical aspect of synthesizing deuterated compounds is ensuring a high level of deuterium incorporation and isotopic purity. rsc.org The goal is to maximize the percentage of molecules that contain the desired number of deuterium atoms while minimizing the presence of molecules with fewer deuterium atoms (lower isotopologues) or no deuterium at all. nih.gov
Optimization strategies can include:
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time during the deuteration step.
Catalyst Choice: Selecting a highly efficient and selective catalyst for the H/D exchange reaction. nih.gov
Purification Techniques: Employing advanced purification methods like chromatography to separate the desired deuterated compound from its non-deuterated or partially deuterated counterparts.
The isotopic purity is a key determinant of the utility of the deuterated standard, especially in quantitative mass spectrometry-based assays. rsc.org
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of Deuterated Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of deuterium atoms within a molecule. nih.govnih.gov While proton (¹H) NMR is used to identify the structure of the non-deuterated compound, deuterium (²H) NMR is specifically used to observe the signals from the incorporated deuterium atoms. wikipedia.orgsigmaaldrich.com
Key aspects of using NMR for this purpose include:
²H NMR: A strong peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.org The chemical shift of this peak provides information about the electronic environment of the deuterium atom, thus helping to confirm its location.
¹H NMR: A corresponding decrease or disappearance of a signal in the ¹H NMR spectrum at the expected position indicates successful substitution of a proton with a deuterium atom.
For Hydroxy Nefazodone-d6, ²H NMR would be used to confirm that all six deuterium atoms are located on the ethyl group as intended.
High-Resolution Mass Spectrometry for Isotopic Pattern Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for verifying the isotopic enrichment and confirming the elemental composition of the synthesized compound. rsc.orgnih.govnih.gov HRMS provides a detailed view of the isotopic distribution of the molecule. nih.gov
The process involves:
Accurate Mass Measurement: HRMS can measure the mass of a molecule with very high precision, allowing for the differentiation between the deuterated and non-deuterated forms.
Isotopic Pattern Analysis: The mass spectrum of a deuterated compound will show a characteristic pattern of peaks corresponding to molecules with different numbers of deuterium atoms. By analyzing the relative intensities of these peaks, the isotopic purity can be accurately calculated. rsc.orgnih.gov For Hydroxy Nefazodone-d6, the mass spectrum would be expected to show a prominent peak corresponding to the molecule containing six deuterium atoms.
The combination of NMR and HRMS provides a comprehensive and reliable confirmation of the structure and isotopic purity of this compound, ensuring its suitability for its intended research applications. rsc.org
Challenges in Scalable Synthesis of Deuterated Metabolites for Research Applications
The production of deuterated compounds like this compound for research purposes, particularly on a larger scale, is fraught with significant challenges that span chemical synthesis, analytical chemistry, and manufacturing logistics. nih.govdigitellinc.com These hurdles can impact the cost, purity, and availability of these critical research tools.
Key Challenges Include:
Synthetic Complexity and Yield: Introducing deuterium into a specific position within a complex molecule without affecting other parts requires highly selective chemical reactions. nih.gov Developing these methods can be time-consuming, and the reactions often result in lower yields compared to the synthesis of the non-deuterated analogue. Late-stage deuteration is often preferred to minimize steps, but controlling regioselectivity can be difficult. nih.gov
Isotopic Purity and Characterization: Achieving 100% deuterium incorporation is practically impossible. digitellinc.com Syntheses typically result in a distribution of isotopologues, including under- or over-deuterated molecules. nih.gov Separating these from the desired product is extremely difficult due to their nearly identical physical properties. nih.gov Furthermore, accurately determining the precise location and level of deuterium incorporation requires specialized and often less common analytical techniques beyond standard NMR and mass spectrometry. nih.gov
Scalability and Process Control: A synthetic method that works efficiently on a small laboratory scale may not be viable for large-scale production. nih.gov Maintaining reaction conditions, managing heat transfer, and ensuring consistent product quality are significant hurdles when scaling up deuteration reactions. The potential for isotopic scrambling (deuterium moving to unintended positions) can also increase at a larger scale.
Purification Difficulties: The final purification of the deuterated compound is a major challenge. Standard purification techniques like chromatography may not be sufficient to separate the target molecule from its various isotopologues to the high degree of purity required for research applications.
Metabolic and Toxicological Unpredictability: While deuteration is often used to slow metabolism, it can also lead to "metabolic switching," where the body metabolizes the drug through alternative pathways. nih.govmusechem.com This can sometimes result in the formation of unexpected or even toxic metabolites, necessitating thorough toxicological evaluation even when the parent drug is well-characterized. assumption.edu
The table below summarizes the primary obstacles in the scalable synthesis of deuterated metabolites.
| Challenge Category | Specific Issues | Impact on Research Applications |
| Economic | High cost of D₂O and deuterated reagents; use of expensive catalysts. businessresearchinsights.comassumption.edu | Limits availability; makes large-scale or long-term studies prohibitively expensive. |
| Synthetic | Complex reaction pathways; low yields; difficulty in achieving site-selectivity. nih.gov | Creates supply bottlenecks; requires specialized synthetic chemistry expertise. |
| Analytical | Difficulty in determining precise isotopic purity and location; presence of isotopologues. nih.govdigitellinc.com | Complicates data interpretation; may affect the accuracy of quantitative assays. |
| Manufacturing | Problems in translating lab-scale synthesis to bulk production; potential for isotopic scrambling. nih.gov | Restricts the amount of material available for widespread research. |
| Biological | Potential for metabolic switching; unpredictable pharmacokinetic profiles; possibility of novel toxicities. assumption.edumusechem.com | Requires extensive and costly preclinical safety and metabolism studies. nih.gov |
Addressing these challenges is crucial for advancing research that relies on high-purity deuterated metabolites as internal standards, metabolic probes, and therapeutic candidates.
Elucidation of Metabolic Pathways and Enzymatic Transformations Involving Hydroxy Nefazodone D6 Hydrochloride Non Human and in Vitro Systems
In Vitro Metabolic Stability and Biotransformation Profiling in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)
In vitro systems such as liver microsomes and S9 fractions are fundamental tools for assessing the metabolic stability and identifying the biotransformation products of drug candidates. researchgate.netnih.gov These subcellular fractions contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum (microsomes) and a broader range of phase I and phase II enzymes found in the S9 fraction (cytosol and microsomes). researchgate.netnih.govresearchgate.net
Studies using human liver microsomes have demonstrated that nefazodone (B1678010) undergoes extensive metabolism, leading to the formation of several key metabolites, including hydroxy nefazodone (OH-Nef), a triazoledione (B1667160) metabolite, and m-chlorophenylpiperazine (m-CPP). nih.govnih.gov The formation of these metabolites is largely dependent on the presence of NADPH, a necessary cofactor for CYP-mediated reactions. liverpool.ac.ukacs.org The metabolic stability of nefazodone has been evaluated in these systems, with one study noting a 90% decrease in the parent compound concentration over a 24-hour incubation period in human hepatocytes, indicating significant metabolic turnover. The S9 fraction, offering a more complete metabolic profile, has also been employed to study the metabolism of compounds like nefazodone, providing insights into both phase I and phase II metabolic pathways. researchgate.netdiva-portal.org
The use of deuterated nefazodone analogues in these in vitro systems has been instrumental in understanding its metabolic profile. A study comparing the metabolism of nefazodone and a deuterated version in human liver microsomes revealed that the deuterated compound generated significantly lower levels (50-60% less) of both hydroxylated and dealkylated metabolites. clearsynthdiscovery.com This suggests that deuteration can alter the rate of metabolism.
The primary Phase I metabolic pathway for nefazodone is hydroxylation, leading to the formation of hydroxy nefazodone. Extensive research has identified the specific cytochrome P450 isoforms responsible for this transformation. Studies utilizing human liver microsomes, heterologously expressed human CYP enzymes, and specific chemical inhibitors have consistently pointed to the central role of the CYP3A subfamily, particularly CYP3A4, in the metabolism of nefazodone and its subsequent metabolite, hydroxy nefazodone. nih.govnih.gov
The formation of hydroxy nefazodone from nefazodone is strongly inhibited by ketoconazole (B1673606) and troleandomycin, both of which are relatively specific inhibitors of CYP3A enzymes. nih.gov Furthermore, experiments using heterologously expressed human CYP3A4 confirmed that this isoform directly mediates the formation of nefazodone's metabolites, including hydroxy nefazodone. nih.govnih.gov The metabolism of nefazodone is also catalyzed by CYP2D6, which is responsible for the clearance of its metabolite, m-CPP. nih.gov
The following table summarizes the key enzymes involved in the Phase I metabolism of nefazodone.
Table 1: Key Cytochrome P450 Isoforms in Nefazodone Metabolism
| Parent Compound | Metabolite | Key Enzymatic Pathway | Primary CYP Isoform(s) |
|---|---|---|---|
| Nefazodone | Hydroxy Nefazodone | Hydroxylation | CYP3A4 nih.govnih.gov |
| Nefazodone | m-chlorophenylpiperazine (m-CPP) | N-dealkylation | CYP3A4 nih.gov |
| m-CPP | para-hydroxy-mCPP | Hydroxylation | CYP2D6 nih.gov |
Recombinant enzyme systems, which express a single, specific CYP isoform, are invaluable for determining the kinetic parameters of drug metabolism reactions without the confounding influence of other enzymes present in liver microsomes. mdpi.com Studies using recombinant human CYP3A4 have been crucial in characterizing the kinetics of nefazodone hydroxylation.
These studies have demonstrated that CYP3A4 is the principal enzyme responsible for the formation of hydroxy nefazodone. nih.gov The use of recombinant systems allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction. While specific kinetic values for Hydroxy Nefazodone-d6 Hydrochloride are not detailed in the provided search results, the principles of enzyme kinetics would apply. The deuteration is expected to influence these kinetic parameters, a phenomenon known as the kinetic isotope effect. nih.gov
Characterization of Phase II Conjugation Pathways of Hydroxy Nefazodone-d6 (e.g., Glucuronidation, Sulfation) in Model Systems
Following Phase I hydroxylation, hydroxy nefazodone can undergo Phase II conjugation reactions, which typically involve the attachment of polar molecules to increase water solubility and facilitate excretion. nih.govuomus.edu.iqdrughunter.com The primary Phase II pathways are glucuronidation and sulfation. uomus.edu.iqinhn.orgnih.gov
In vitro studies have shown that nefazodone's metabolites undergo conjugation. For instance, in human hepatocytes, nefazodone is metabolized to sulfate (B86663) and glucuronide conjugates. The formation of these conjugates is associated with a reduction in the toxicity of the parent compound. While the provided information does not specifically detail the conjugation of Hydroxy Nefazodone-d6, it is expected to follow similar pathways as its non-deuterated counterpart, potentially at a different rate. The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. drughunter.com
Comparative Metabolism Studies of Nefazodone and its Hydroxy Metabolite Across Non-Human Species (e.g., Rat, Mouse Liver Microsomes)
Comparative metabolism studies across different species are essential for understanding potential differences in drug metabolism and for selecting appropriate animal models for preclinical studies. The metabolism of nefazodone has been investigated in rat liver microsomes. researchgate.net
One study found that in rat liver microsomes, nefazodone and its safer analogue buspirone (B1668070) both underwent extensive metabolism, primarily through hydroxylation and N-dealkylation reactions. liverpool.ac.uk Interestingly, while nefazodone formed glutathione (B108866) (GSH) conjugates in both rat and human liver microsomes, indicating the formation of reactive metabolites, buspirone did not form any GSH conjugates in rat liver microsomes. liverpool.ac.uk Another study investigating the effects of prolonged nefazodone administration in rats observed an indirect effect on the metabolism of caffeine, suggesting an influence on CYP1A2 and CYP2C isoforms. researchgate.net Additionally, nefazodone was found to inhibit the activity of CYP2D4 in the rat brain. if-pan.krakow.pl
These studies highlight species-specific differences in the metabolism of nefazodone, which could have implications for extrapolating metabolic data from animal models to humans.
Impact of Deuteration on Metabolic Clearance and Enzymatic Reaction Rates (Kinetic Isotope Effects in vitro)
The substitution of hydrogen with deuterium (B1214612) can significantly impact the metabolic clearance of a drug due to the kinetic isotope effect (KIE). nih.govjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in CYP-mediated metabolism. clearsynthdiscovery.com This can lead to a slower rate of metabolism and, consequently, a reduced clearance of the deuterated compound. juniperpublishers.com
In the context of nefazodone, deuteration has been explored as a strategy to mitigate the formation of potentially toxic reactive metabolites. clearsynthdiscovery.com An in vitro study comparing nefazodone and a deuterated analogue in human liver microsomes demonstrated that the deuterated compound produced 50-60% lower levels of both hydroxylated and dealkylated metabolites. clearsynthdiscovery.com This reduction in metabolite formation is a direct consequence of the KIE on the enzymatic reaction rates.
The KIE can be a valuable tool in drug design to optimize the pharmacokinetic profile of a drug, potentially leading to improved efficacy and a better safety profile by reducing the formation of harmful metabolites. nih.govjuniperpublishers.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nefazodone |
| Hydroxy Nefazodone (OH-Nef) |
| m-chlorophenylpiperazine (m-CPP) |
| Triazoledione |
| para-hydroxy-mCPP |
| Ketoconazole |
| Troleandomycin |
| Buspirone |
| Caffeine |
| Glutathione (GSH) |
| UDP-glucuronosyltransferases (UGTs) |
Advanced Analytical Methodologies and Research Applications of Hydroxy Nefazodone D6 Hydrochloride
Development and Validation of Quantitative Bioanalytical Methods Using LC-MS/MS with Hydroxy Nefazodone-d6 Hydrochloride as an Internal Standard
The development of robust and reliable quantitative bioanalytical methods is fundamental for the accurate measurement of drug and metabolite concentrations in biological matrices. In the analysis of nefazodone (B1678010) and its metabolites, this compound is an ideal internal standard for LC-MS/MS assays. Its structural similarity and identical chromatographic behavior to the unlabeled analyte, hydroxy nefazodone, ensure that it effectively compensates for variations during sample preparation and analysis.
Research has demonstrated the successful development and validation of sensitive and selective LC-MS/MS methods for the simultaneous quantification of nefazodone and its active metabolites, including hydroxynefazodone (B1247664), in human plasma. nih.govnih.gov These methods often involve a simple protein precipitation step, followed by injection onto the LC-MS/MS system. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision. nih.gov
Validation of these analytical methods typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. For instance, a validated LC-MS/MS assay for nefazodone and its metabolites demonstrated linearity over a concentration range of 2.0 to 500 ng/mL for nefazodone and hydroxynefazodone. nih.gov The intra- and inter-assay precision for such methods are generally found to be within acceptable limits, often with a relative standard deviation (RSD) of less than 15%. nih.govnih.gov
A typical LC-MS/MS method for the analysis of nefazodone and its metabolites might employ a C18 or C8 analytical column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Detection is achieved using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for hydroxy nefazodone and its deuterated internal standard are monitored to ensure specificity and accurate quantification.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.99 | r² > 0.995 nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 ng/mL for hydroxynefazodone nih.gov |
| Accuracy (% deviation) | Within ±15% (±20% for LLOQ) | < -12.1% from nominal values nih.gov |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra- and inter-assay precision within 7.0% RSD nih.gov |
| Recovery | Consistent and reproducible | 67.3% to 86.5% for various analytes nih.gov |
Matrix Effects and Ion Suppression Investigations in Research Samples (e.g., Biological Matrices from Animal Studies)
A significant challenge in bioanalysis is the potential for matrix effects, where components of the biological sample co-eluting with the analyte can enhance or suppress the ionization process in the mass spectrometer, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects.
Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively normalized, leading to more accurate and reliable quantification.
Investigations into matrix effects are a critical part of method validation. This is often assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. In studies involving animal models, the complexity of the biological matrix can be a significant factor. For example, plasma, urine, and tissue homogenates from different species can exhibit varying degrees of matrix effects. The consistent performance of this compound across these different matrices is a testament to its utility in preclinical research.
Robustness and Reproducibility Assessment of Developed Analytical Assays for Research Purposes
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability to obtain the same results in different laboratories or with different analysts. Both are critical for ensuring the reliability of research data.
The use of this compound as an internal standard contributes significantly to the robustness and reproducibility of analytical assays. nih.gov By compensating for minor variations in factors such as mobile phase composition, flow rate, and injection volume, the deuterated standard helps to ensure consistent results.
Assessments of robustness and reproducibility are key components of method validation. Robustness is often evaluated by introducing small, controlled changes to the analytical method and observing the impact on the results. Reproducibility can be assessed through inter-laboratory comparisons or by having different analysts perform the assay. The consistent performance of methods utilizing this compound in high-throughput analyses of thousands of pharmacokinetic study samples underscores their ruggedness and reliability. nih.gov
Utility in Targeted Metabolomics for Quantitative Analysis of Related Metabolites in Preclinical Investigations
Targeted metabolomics aims to quantify a specific, predefined set of metabolites. In preclinical investigations of nefazodone, this approach is essential for understanding its metabolic pathways and identifying potentially active or toxic metabolites. This compound plays a vital role in these studies by enabling the accurate quantification of hydroxy nefazodone, a major metabolite.
By serving as an internal standard, it allows for the precise measurement of hydroxy nefazodone concentrations in various biological samples from preclinical studies. This quantitative data is crucial for constructing a comprehensive metabolic profile of nefazodone and for evaluating how different factors, such as co-administered drugs, might influence its metabolism. The ability to obtain accurate quantitative data on key metabolites is a cornerstone of modern drug discovery and development. technologynetworks.com
Application in Pharmacokinetic and Toxicokinetic Research Studies in Animal Models (focus on method utility, not clinical outcomes)
Pharmacokinetic (PK) studies examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, while toxicokinetic (TK) studies relate drug exposure to toxicological findings. In both types of studies, accurate measurement of drug and metabolite concentrations over time is essential.
The analytical methods developed using this compound as an internal standard are directly applicable to PK and TK studies in animal models. nih.govnih.gov The high sensitivity of these methods allows for the determination of drug concentrations even at low levels, which is often necessary for defining the terminal elimination phase of the drug. The high throughput capabilities of some of these methods are also a significant advantage, allowing for the rapid analysis of large numbers of samples generated in these studies. nih.gov
The utility of the method is not in the clinical interpretation of the PK/TK data, but rather in its ability to provide the reliable concentration data that forms the basis of these interpretations. The robustness and reproducibility of the assay ensure that the data generated across different time points and different study animals are comparable and reliable.
Advancements in Chromatographic and Mass Spectrometric Techniques for Deuterated Compounds Analysis
The analysis of deuterated compounds like this compound has benefited significantly from advancements in chromatographic and mass spectrometric techniques. The development of ultra-high-performance liquid chromatography (UHPLC) systems has enabled faster separations with higher resolution, reducing run times and improving sample throughput. nih.gov
In mass spectrometry, the advent of more sensitive and specific instruments, such as triple quadrupole and high-resolution mass spectrometers (e.g., Orbitrap), has enhanced the ability to detect and quantify low levels of analytes in complex matrices. nih.gov Techniques like high-flow direct-injection LC-MS/MS have further streamlined the analytical process by integrating on-line sample extraction. nih.gov These technological advancements, combined with the use of stable isotope-labeled internal standards, have led to the development of highly reliable and efficient bioanalytical methods.
| Technique | Advancement | Benefit for Deuterated Compound Analysis |
| Liquid Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Faster analysis times, improved peak resolution and separation from matrix components. |
| Mass Spectrometry | Triple Quadrupole (QqQ) | High sensitivity and specificity through Multiple Reaction Monitoring (MRM). |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) | Accurate mass measurements for unambiguous identification and confirmation of metabolites. nih.gov |
| Sample Introduction | High-Flow Direct-Injection with On-line Extraction | Reduced sample preparation time and increased throughput. nih.gov |
Quality Control and Reference Material Applications in Analytical Research Laboratories
In analytical research laboratories, this compound serves as a critical quality control (QC) and reference material. As a reference material, it is used to confirm the identity and purity of hydroxy nefazodone in analytical standards. Its well-defined isotopic enrichment and chemical purity make it an ideal material for this purpose.
In the context of QC, it is used to prepare QC samples at various concentrations within the calibration range. These QC samples are then analyzed alongside unknown samples to monitor the performance of the analytical method. The accuracy and precision of the QC sample results provide a real-time assessment of the validity of the data being generated. The stability of this compound in solution also makes it suitable for long-term use as a QC material. nih.gov
Mechanistic Investigations and Molecular Interactions Enabled by Hydroxy Nefazodone D6 Hydrochloride
Probing Enzyme-Substrate Interactions and Rate-Limiting Steps through Kinetic Isotope Effects
The presence of deuterium (B1214612) in Hydroxy Nefazodone-d6 Hydrochloride allows researchers to study the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the presence of a heavier isotope. This effect is particularly useful in enzymology to identify the rate-limiting step in a reaction pathway. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, its cleavage requires more energy. If the breaking of this bond is the slowest step in the metabolic transformation of the molecule, a significant KIE will be observed.
In the context of nefazodone (B1678010) metabolism, the primary enzyme responsible for its hydroxylation is Cytochrome P450 3A4 (CYP3A4). By comparing the rate of hydroxylation of nefazodone with that of its deuterated analog, researchers can determine if the C-H bond cleavage is the rate-determining step. A slower rate of metabolism for the deuterated compound would indicate that this is indeed the case. Such studies provide fundamental insights into the enzyme-substrate interactions within the active site of CYP3A4 and the precise mechanism of the hydroxylation reaction.
Table 1: Illustrative Kinetic Isotope Effect Data
| Compound | Rate of Metabolism (relative units) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Nefazodone | 1.0 | \multirow{2}{*}{>1} |
| Nefazodone-d6 | <1.0 |
Note: This table provides a conceptual representation. Actual values would be determined experimentally.
Studies on Binding Affinities and Molecular Recognition in In Vitro Systems
This compound is instrumental in in vitro binding assays designed to characterize the affinity of nefazodone and its metabolites for various receptors and transporters. In these experiments, the deuterated compound can be used as an internal standard in quantitative mass spectrometry-based assays. This allows for precise measurement of the binding of the non-deuterated nefazodone to its target proteins.
The structural similarity between the deuterated and non-deuterated forms ensures that they have nearly identical binding properties. This allows for competitive binding experiments where the displacement of a radiolabeled ligand by either nefazodone or hydroxy nefazodone can be accurately quantified. These studies are crucial for understanding the molecular basis of nefazodone's pharmacological action and for characterizing its potential off-target effects.
Research into Molecular Mechanisms of Cellular or Subcellular Effects in Model Systems
The application of this compound extends to investigating the molecular mechanisms underlying the effects of nefazodone and its metabolites in cellular and subcellular model systems. For instance, researchers can use this compound to study the impact of nefazodone on specific biochemical pathways within cultured cells. By tracing the metabolic fate of the deuterated compound, it is possible to identify and quantify the formation of various metabolites and to assess their downstream effects on cellular processes.
These studies might involve examining changes in gene expression, protein activity, or the concentration of signaling molecules in response to treatment with nefazodone. The use of the deuterated analog helps to distinguish the parent compound from its metabolites and to pinpoint their respective roles in eliciting a cellular response. This level of detail is essential for building a comprehensive picture of the drug's mechanism of action at a molecular level.
Application of Deuterated Tracers for Elucidating Biochemical Pathways and Fluxes in Cell Culture Models
As a deuterated tracer, this compound is invaluable for elucidating complex biochemical pathways and metabolic fluxes in cell culture models. In these "stable isotope tracing" experiments, cells are incubated with the deuterated compound, and its metabolic transformation is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
This approach allows researchers to map the entire metabolic network of nefazodone, identifying all the downstream metabolites and the enzymes responsible for their formation. Furthermore, by measuring the rate of appearance and disappearance of the deuterated species, it is possible to quantify the flux through different branches of the metabolic pathway. This information is critical for understanding how factors such as genetic polymorphisms or co-administered drugs might alter the metabolic profile of nefazodone.
Investigation of Stereochemical Aspects of Hydroxylation and Deuteration Effects
The hydroxylation of nefazodone can result in the formation of stereoisomers, which may exhibit different pharmacological activities and metabolic fates. The use of this compound can aid in the investigation of the stereochemical aspects of this hydroxylation process. By analyzing the stereochemistry of the deuterated and non-deuterated hydroxy metabolites, researchers can gain insights into the steric constraints of the enzyme's active site.
Furthermore, the position of the deuterium atoms can influence the stereochemical outcome of the reaction. This "stereoselective isotope effect" can provide further details about the orientation of the substrate within the enzyme's active site at the moment of reaction. Such studies contribute to a more refined understanding of the structure-activity relationships of the enzymes involved in nefazodone metabolism.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nefazodone |
| Cytochrome P450 3A4 |
Future Directions and Emerging Research Avenues for Deuterated Metabolites in Chemical Biology
Integration of Deuterated Metabolite Research with Systems Biology and Computational Approaches in Preclinical Contexts
The convergence of stable isotope labeling with systems biology and computational modeling represents a frontier in preclinical research. nih.govnih.gov Systems biology seeks to understand the complex interactions within biological systems as a whole, and to achieve this, it relies on quantitative data to build and validate predictive models of metabolic networks. nih.govresearchgate.net Deuterated metabolites are instrumental in providing this data with high precision.
In a preclinical setting, deuterated standards like Hydroxy Nefazodone-d6 Hydrochloride are used to generate precise concentration data for their non-labeled counterparts during in vitro and in vivo metabolism studies. veeprho.com This information is critical for developing robust pharmacokinetic/pharmacodynamic (PK/PD) models. ginapath.com Furthermore, computational tools, including molecular docking and modeling software, are used alongside experimental data to predict how a drug and its metabolites will interact with enzymes. acs.org By combining the empirical data from studies using deuterated compounds with the predictive power of computational models, researchers can build more accurate simulations of metabolic pathways. nih.gov This synergy allows for a more comprehensive understanding of a drug's disposition, potential metabolic switching, and its impact on the broader metabolic network, ultimately leading to more informed decisions in drug development. nih.govnih.gov This multidisciplinary approach requires expertise in analytical chemistry, metabolic regulation, and mathematical modeling. nih.gov
Development of Novel Analytical Platforms and High-Throughput Screening Methods for Deuterated Compounds
The demand for faster and more efficient drug discovery pipelines has spurred the development of novel analytical platforms and high-throughput screening (HTS) methods. nih.govresearchgate.net Mass spectrometry (MS) has become a cornerstone technology for HTS due to its sensitivity and accuracy. researchgate.net Innovations such as multisegment injection–capillary electrophoresis–mass spectrometry (MSI–CE–MS) and various liquid chromatography-free (LC-free) MS platforms are designed to analyze large numbers of samples rapidly, including complex biological matrices. researchgate.netacs.org
In these HTS environments, deuterated compounds are indispensable as internal standards. acs.org The use of a stable isotope-labeled standard, such as this compound, improves the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. veeprho.comscispace.com This ensures the reliability of data generated at high speeds. acs.org For example, using a 1:1 mixture of an unlabeled analyte and its deuterated version can generate specific mass spectrometric patterns that enhance both sensitivity and selectivity. scispace.com As HTS platforms continue to evolve, incorporating advanced robotics and novel ionization techniques, the role of deuterated standards in generating high-quality, reproducible data will become even more critical for identifying promising drug candidates and understanding their metabolic profiles early in the discovery process. researchgate.netchemrxiv.org
Expansion into Advanced Isotope Tracing and Fluxomics for Deeper Mechanistic Understanding
Beyond simple quantification, the use of deuterated and other stable isotope-labeled compounds is expanding into the dynamic field of metabolic flux analysis, or fluxomics. mdpi.comdrugtargetreview.com Fluxomics aims to measure the rates (fluxes) and directionality of reactions within a metabolic network, providing a functional readout of cellular activity that cannot be obtained from static metabolite measurements alone. nih.govmdpi.com This approach is powerful for uncovering the mechanism of action of drugs or understanding metabolic reprogramming in disease. drugtargetreview.commdpi.com
Stable isotope tracing experiments are the foundation of fluxomics. researchgate.net In a typical experiment, a labeled precursor is introduced into a biological system, and analytical techniques like mass spectrometry are used to track the incorporation of the isotope into downstream metabolites. nih.govbohrium.com This allows researchers to map active pathways and quantify the flow of molecules through them. nih.gov The development of sophisticated software and untargeted tracing strategies enables the global, unbiased assessment of metabolic flux. nih.govbohrium.com Using deuterated metabolites in these studies helps to delineate complex and interconnected pathways, offering a deeper mechanistic understanding of how cells adapt to genetic or pharmacological perturbations. nih.govmdpi.com
Potential for Advancing Fundamental Understanding of Drug-Metabolite Interactions and Bioactivation Pathways
A critical aspect of drug development is understanding how a drug is metabolized and whether any of its metabolites are reactive or toxic, a process known as bioactivation. scispace.com Deuterated compounds are powerful tools for investigating these pathways. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions that involve C-H bond cleavage, an effect known as the kinetic isotope effect (KIE). nih.govacs.org This allows medicinal chemists to strategically slow down metabolism at specific molecular positions. nih.gov
By comparing the metabolic profile of a parent drug to its deuterated analogue, researchers can gain fundamental insights into its metabolic fate. acs.org For instance, if deuteration at a specific site significantly reduces the formation of a particular metabolite, it confirms that the site is a primary point of metabolic attack. nih.gov However, this can sometimes lead to "metabolic switching," where the metabolic burden shifts to a different, secondary site on the molecule. nih.gov Studying these shifts is crucial, as the new pathway could lead to the formation of unexpected or reactive metabolites. nih.govscispace.com Deuterated standards like this compound enable the precise quantification of specific metabolites, which is essential for characterizing these bioactivation pathways and understanding the structure-activity relationships of drug-metabolite interactions. researchgate.net
Collaborative Research Opportunities in Synthetic Isotope Chemistry, Analytical Sciences, and Preclinical Metabolism Studies
The advancement of research using deuterated metabolites is inherently a multidisciplinary endeavor that necessitates strong collaborations. nih.gov The journey from concept to data involves a chain of specialized expertise. It begins with synthetic isotope chemistry , where chemists design and execute syntheses to produce high-purity, site-specifically labeled compounds like this compound. ginapath.comsymeres.com This requires a deep understanding of synthetic methodologies and the availability of deuterated starting materials.
Once synthesized, the compound moves to analytical sciences , where experts develop and validate robust methods, typically using LC-MS, for the precise detection and quantification of the labeled and unlabeled species in complex biological samples. ginapath.com Finally, these analytical methods are applied in preclinical metabolism studies , designed and interpreted by pharmacokinetics and drug metabolism scientists to assess the compound's behavior in vitro and in vivo. ginapath.comresearchgate.net The data generated from these studies then often feeds back to computational biologists and medicinal chemists to refine models and design new molecules. nih.gov This cyclical, collaborative process between academic institutions, contract research organizations (CROs), and pharmaceutical companies is essential for leveraging the full potential of deuterated compounds to solve complex problems in chemical biology and drug discovery. researchgate.netsymeres.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Hydrochloride | pharmaffiliates.com |
| Molecular Formula | C₂₅H₂₇D₆Cl₂N₅O₃ | pharmaffiliates.com |
| Molecular Weight | 528.50 g/mol | pharmaffiliates.com |
| CAS Number | 1330260-82-6 | pharmaffiliates.com |
| Synonyms | OH-NEF-d6 | pharmaffiliates.com |
| Applications | Labeled metabolite of Nefazodone (B1678010), used as an internal standard in analytical and pharmacokinetic research. | veeprho.compharmaffiliates.com |
Q & A
Q. How is Hydroxy Nefazodone-d6 Hydrochloride utilized as an internal standard in LC-MS/MS quantification of Nefazodone?
this compound serves as a deuterated internal standard (IS) to correct for matrix effects and variability in sample preparation. Methodologically:
- Accurately weigh the IS (within ±5% tolerance) and spike it into biological samples before extraction .
- Use a calibration curve with peak intensity ratios (analyte/IS) to quantify Nefazodone, ensuring deuterium enrichment ≥95% to avoid isotopic interference .
- Validate recovery rates (≥80%) and inter-day precision (CV <15%) per USP guidelines for assay robustness .
Q. What chromatographic parameters are critical for separating this compound from related compounds?
Key parameters include:
- Column : C18 or L1-type columns (e.g., Waters Symmetry C18, 4.6 × 625 mm, 5 µm particle size) .
- Mobile phase : Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (pH 2.5) to optimize retention .
- Flow rate : 1.7 mL/min, with detection at 250 nm .
- System suitability : Verify resolution ≥2.0 between Hydroxy Nefazodone-d6 and its non-deuterated analog .
Q. What storage conditions ensure the stability of this compound?
Store at -20°C in tightly sealed, light-resistant containers to prevent degradation. Purity (≥95%) is maintained for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How to resolve discrepancies in retention times during HPLC analysis of this compound?
Discrepancies may arise from column aging or mobile phase variability. Mitigation strategies:
- Recalibrate using USP Reference Standards (e.g., Nefazodone Related Compound A/B) to confirm relative retention times .
- Adjust buffer pH (±0.2 units) or acetonitrile concentration (±5%) to fine-tune separation .
- Perform system suitability tests before each batch to ensure retention time consistency .
Q. How to validate this compound as an IS in pharmacokinetic studies?
Validation requires:
- Selectivity : No interference from plasma matrix components at the IS retention window .
- Linearity : R² ≥0.99 over the expected concentration range (e.g., 1–500 ng/mL) .
- Carryover : ≤20% of the lower limit of quantification (LLOQ) after high-concentration samples .
- Stability : Assess IS integrity after 24 hours at room temperature and three freeze-thaw cycles .
Q. How to address batch-to-batch variability in deuterium enrichment affecting quantification accuracy?
- Confirm deuterium enrichment via high-resolution LC-MS or NMR .
- Cross-validate with non-deuterated Nefazodone to ensure isotopic purity ≥95% .
- Use USP Reference Standards to recalibrate IS response factors if variability exceeds ±2% .
Q. How to optimize LC-MS conditions for differentiating this compound from metabolites in liver microsomes?
- Gradient elution : Increase acetonitrile from 30% to 70% over 15 minutes to separate hydroxylated metabolites .
- Collision energy : Optimize to 25–35 eV to fragment metabolites without degrading the IS .
- Matrix-matched calibration : Prepare standards in blank microsomal extract to account for ion suppression .
Methodological Considerations
Key steps in preparing this compound stock solutions:
- Dissolve 1 mg of IS in 1 mL methanol via 15-minute sonication .
- Filter through a 0.22 µm PVDF membrane to remove particulates .
- Dilute to working concentrations (e.g., 100 ng/mL) in mobile phase immediately before use .
Handling safety protocols for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
